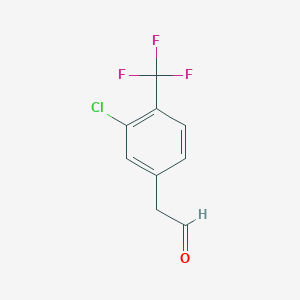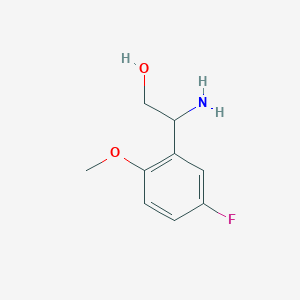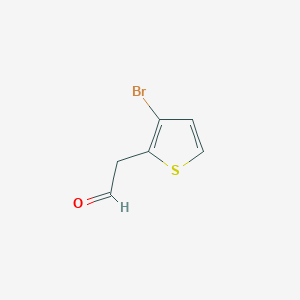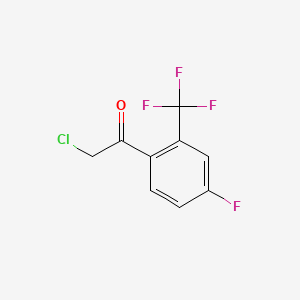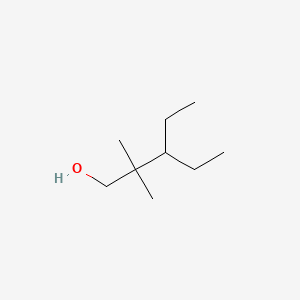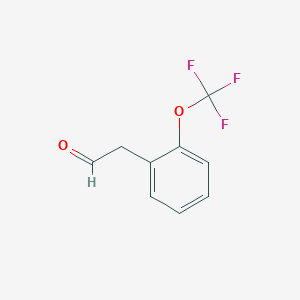
(2-Trifluoromethoxy-phenyl)-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Trifluoromethoxy-phenyl)-acetaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-trifluoromethoxyphenylboronic acid with an appropriate aldehyde precursor under palladium-catalyzed conditions . The reaction conditions often require the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of (2-Trifluoromethoxy-phenyl)-acetaldehyde may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Trifluoromethoxy-phenyl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of (2-Trifluoromethoxy-phenyl)acetic acid.
Reduction: Formation of (2-Trifluoromethoxy-phenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Trifluoromethoxy-phenyl)-acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2-Trifluoromethoxy-phenyl)-acetaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The aldehyde moiety can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Trifluoromethoxy)phenylacetic acid
- (2-Trifluoromethyl)phenyl isocyanate
- 5-(2-Trifluoromethoxy)phenyl-2-furoic acid
Uniqueness
(2-Trifluoromethoxy-phenyl)-acetaldehyde is unique due to the presence of both the trifluoromethoxy group and the aldehyde moiety, which confer distinct chemical reactivity and potential biological activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the aldehyde moiety allows for versatile chemical transformations .
Propiedades
Fórmula molecular |
C9H7F3O2 |
|---|---|
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethoxy)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2 |
Clave InChI |
IMCSNCJILJANKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC=O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



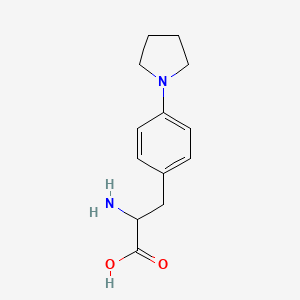
![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)

